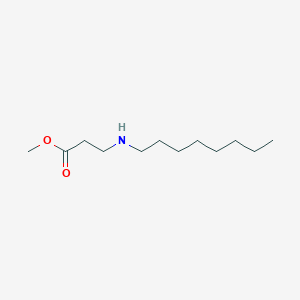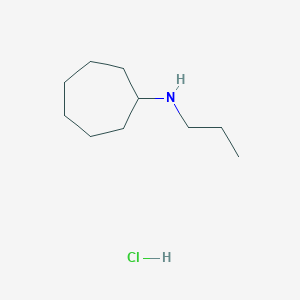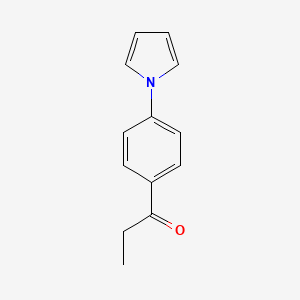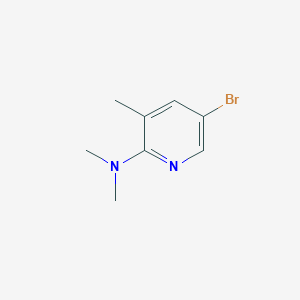
5-Bromo-N,N,3-trimethyl-2-pyridinamine
Descripción general
Descripción
“5-Bromo-N,N,3-trimethyl-2-pyridinamine” is a chemical compound with the molecular formula C8H11BrN2 . It has an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and three methyl groups . The exact positions of these substituents on the pyridine ring can be determined by NMR spectroscopy or X-ray crystallography.Aplicaciones Científicas De Investigación
1. Synthesis and Crystal Structure Analysis
5-Bromo-N,N,3-trimethyl-2-pyridinamine is used in the synthesis and crystal structure analysis of various compounds. For example, Zhou et al. (2015) synthesized R- and S-isomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, and researched their stereostructures using X-ray analysis, electronic circular dichroism, and quantum chemical calculations (Zhou et al., 2015).
2. Molecular Structure and Synthesis
The compound plays a role in the synthesis of molecular structures like 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines. Riedmiller et al. (1999) discussed the synthesis of these compounds from 2-bromo-pyridine, highlighting the bending of substituents towards the nitrogen heteroatom (Riedmiller et al., 1999).
3. Spectroscopic and Optical Studies
Spectroscopic and optical properties of related bromopyridines have been studied. Vural and Kara (2017) characterized 5-Bromo-2-(trifluoromethyl)pyridine using spectroscopic techniques and investigated its non-linear optical properties (Vural & Kara, 2017).
4. Synthesis of Derivatives and Biological Evaluation
This compound derivatives have been synthesized and evaluated for various biological activities. Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives and their potential as chiral dopants for liquid crystals and various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
5. Corrosion Inhibition Studies
The compound has been used in corrosion inhibition studies. El-Lateef et al. (2015) synthesized novel Schiff bases including a derivative of 5-bromo-2-pyridinamine and evaluated their inhibition activity for carbon steel in corrosive environments (El-Lateef et al., 2015).
Propiedades
IUPAC Name |
5-bromo-N,N,3-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(9)5-10-8(6)11(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEXZPUGUNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



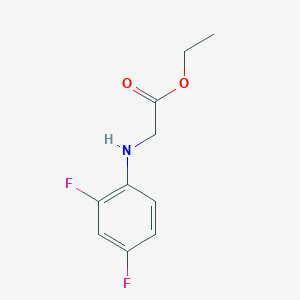

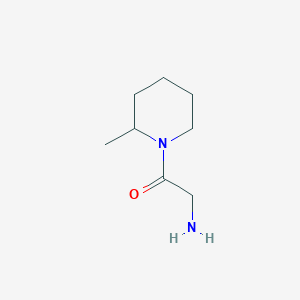


![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)
